Methyl undecanoate

Catalog No.
S592534
CAS No.
1731-86-8
M.F
C12H24O2
M. Wt
200.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl undecanoate

CAS Number

1731-86-8

Product Name

Methyl undecanoate

IUPAC Name

methyl undecanoate

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

InChI

InChI=1S/C12H24O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h3-11H2,1-2H3

InChI Key

XPQPWPZFBULGKT-UHFFFAOYSA-N

SMILES

CCCCCCCCCCC(=O)OC

Canonical SMILES

CCCCCCCCCCC(=O)OC
  • Analytical Standard

    Due to its high purity and readily available structure, methyl undecanoate serves as a valuable analytical standard in various techniques. Researchers employ it for calibration and verification purposes in

    • Gas chromatography (GC) Source: American Chemical Society - [ACS Publications - Chromatography]
    • Mass spectrometry (MS) Source: National Institutes of Health - [PubChem - Methyl undecanoate]
  • Biological Studies

    The fatty acid chain structure of methyl undecanoate allows researchers to investigate its potential biological effects. Studies have explored its role in

    • Cellular signaling pathways Source: National Institutes of Health - [PubMed Central - Undecanoic acid: physiological effects and mechanisms of action: ]

Methyl undecanoate is an organic compound with the chemical formula C12H24O2C_{12}H_{24}O_{2}. It is classified as a fatty acid methyl ester derived from undecanoic acid, which is a straight-chain saturated fatty acid. This compound appears as a colorless liquid with a characteristic fruity odor, making it useful in various applications, including flavoring and fragrance industries. Methyl undecanoate has a molecular weight of approximately 200.317 g/mol and is soluble in organic solvents while being insoluble in water .

While extensive safety data is not readily available, some general precautions are recommended due to its organic ester nature:

  • Flammability: Methyl undecanoate is likely flammable based on its hydrocarbon chain and should be handled with care around open flames [].
  • Skin and eye irritant: Ester groups can irritate skin and eyes upon contact. Standard laboratory practices for handling organic solvents should be followed [].
Typical for esters:

  • Hydrolysis: In the presence of water and an acid or base catalyst, methyl undecanoate can hydrolyze to form undecanoic acid and methanol.
    C12H24O2+H2OC11H22O2+CH3OHC_{12}H_{24}O_{2}+H_2O\rightleftharpoons C_{11}H_{22}O_{2}+CH_3OH
  • Transesterification: This reaction involves the exchange of the alkoxy group of methyl undecanoate with another alcohol, producing a different ester and methanol.
  • Oxidation: Under certain conditions, methyl undecanoate can be oxidized to form dodecanal or dodecanoic acid.

These reactions are significant in both synthetic chemistry and biological processes.

Methyl undecanoate exhibits various biological activities. It is recognized for its role as a metabolite, indicating its involvement in metabolic pathways within organisms. Some studies suggest that it may possess antimicrobial properties, particularly against certain bacteria and fungi. Its fatty acid composition also implies potential roles in cellular signaling and membrane fluidity .

Methyl undecanoate can be synthesized through several methods:

  • Esterification: The most common method involves the reaction of undecanoic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid). This process typically requires heating under reflux conditions.
    C11H22O2+CH3OHC12H24O2+H2OC_{11}H_{22}O_{2}+CH_3OH\rightarrow C_{12}H_{24}O_{2}+H_2O
  • Transesterification: This method involves reacting triglycerides (fats or oils) with methanol, which can also yield methyl undecanoate among other fatty acid methyl esters.
  • Microbial Fermentation: Certain microorganisms have been shown to produce methyl undecanoate through fermentation processes, utilizing sugars or fats as substrates.

Methyl undecanoate has diverse applications across various industries:

  • Flavoring and Fragrance: Due to its pleasant aroma, it is used in food flavoring and perfumery.
  • Cosmetics: Employed as an emollient and skin-conditioning agent.
  • Biotechnology: Investigated for its potential use in biodiesel production due to its fatty acid profile.
  • Pharmaceuticals: Explored for its possible therapeutic properties, especially in antimicrobial formulations.

Research on interaction studies involving methyl undecanoate primarily focuses on its metabolic pathways and interactions with other compounds in biological systems. Its interaction with enzymes involved in fatty acid metabolism has been documented, suggesting a role in modulating metabolic processes. Additionally, studies indicate that it may influence the activity of certain antimicrobial agents by enhancing their efficacy against specific pathogens .

Methyl undecanoate belongs to a class of compounds known as fatty acid methyl esters. Here are some similar compounds along with their unique characteristics:

Compound NameChemical FormulaUnique Features
Methyl decanoateC11H22O2C_{11}H_{22}O_{2}Derived from decanoic acid; shorter carbon chain.
Methyl dodecanoateC13H26O2C_{13}H_{26}O_{2}Derived from dodecanoic acid; longer carbon chain.
Methyl laurateC12H24O2C_{12}H_{24}O_{2}Derived from lauric acid; widely used in cosmetics.
Methyl hexanoateC7H14O2C_{7}H_{14}O_{2}Shorter carbon chain; used as a flavoring agent.

Uniqueness of Methyl Undecanoate

Methyl undecanoate stands out due to its medium-chain length, which provides a balance between volatility and stability compared to shorter or longer-chain fatty acids. This property makes it particularly valuable for applications where both flavor profile and stability are important.

XLogP3

5.2

Hydrogen Bond Acceptor Count

2

Exact Mass

200.177630004 g/mol

Monoisotopic Mass

200.177630004 g/mol

Heavy Atom Count

14

Appearance

Unit:100 mgPurity:99%Physical liquid

UNII

K67YZ97W6C

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 7 of 8 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 8 companies with hazard statement code(s):;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

1731-86-8

Wikipedia

Methyl undecanoate

General Manufacturing Information

Undecanoic acid, methyl ester: ACTIVE

Dates

Modify: 2023-08-15
1. T. Rezanka and K. Sigler “Odd-numbered very-long-chain fatty acids from the microbial, animal and plant kingdoms” Progress in Lipid Research, vol. 48pp. 206-238, 20092. A. Hajra and N. Radin “Biosynthesis of the cerebroside odd-numbered fatty acids” Journal of Lipid Research, vol. 3 pp. 327-332, 19623. N. Peres et al. “In vitro susceptibility to antimycotic drug undecanoic acid, a medium-chain fatty acid, is nutrient-dependent in the dermatophyteTrichophyton rubrum” World J Microbiol Biotechnol. Vol. 27 pp. 1719-1723, 20114. R. Micha and D. Mozaffarian “Saturated Fat and Cardiometabolic Risk Factors, Coronary Heart Disease, Stroke, and Diabetes: a Fresh Look at theEvidence” Lipids, vol. 45 pp. 893-905, 2010

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